N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide
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Overview
Description
N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine derivatives, followed by cyclization with thiadiazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Scientific Research Applications
N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-(Dimethylamino)-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide stands out due to its unique thiadiazole ring, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N6O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H22N6O2S/c1-14-4-8-16(9-5-14)20(29)23-21-26-25-19(30-21)12-18(28)24-22-13-15-6-10-17(11-7-15)27(2)3/h4-11,13H,12H2,1-3H3,(H,24,28)(H,23,26,29)/b22-13+ |
InChI Key |
DQRIQSJBRVGOJX-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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